4-methyl-N-(2-phenylethyl)benzenecarbothioamide
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Overview
Description
4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is an organic compound with a complex structure that includes a benzene ring, a phenethyl group, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE typically involves the reaction of 4-methylbenzenecarbothioamide with phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-(1-PHENYLETHYL)BENZENESULFONAMIDE
- 4-METHYL-N-(1-METHYL-3-PHENYLPROPYL)BENZENESULFONAMIDE
- 4-HYDROXY-N-(2-PHENYLETHYL)BENZENESULFONAMIDE
Uniqueness
4-METHYL-N~1~-PHENETHYL-1-BENZENECARBOTHIOAMIDE is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with sulfonamide or other functional groups.
Properties
Molecular Formula |
C16H17NS |
---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
4-methyl-N-(2-phenylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H17NS/c1-13-7-9-15(10-8-13)16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
OINABSHTYBVDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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